An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide (CAS 926263-13-0): A Key Intermediate in Menin-MLL Inhibition
An In-depth Technical Guide to 4-amino-N,3-dimethylbenzamide (CAS 926263-13-0): A Key Intermediate in Menin-MLL Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available technical information on 4-amino-N,3-dimethylbenzamide. It is important to note that publicly accessible, in-depth research specifically dedicated to this compound is limited. Therefore, this guide leverages data from structurally similar compounds and its documented role as a chemical intermediate to provide a comprehensive and scientifically grounded perspective. All protocols and mechanistic discussions should be considered within this context.
Introduction and Strategic Importance
4-amino-N,3-dimethylbenzamide, identified by CAS number 926263-13-0, is a substituted aromatic amide. While not extensively characterized as a standalone pharmacologically active agent, it has emerged as a crucial intermediate in the synthesis of advanced therapeutic candidates. Specifically, its utility has been cited in the development of inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of certain cancer cells.
The interaction between menin and MLL is a key driver in MLL-rearranged leukemias, which are aggressive hematological malignancies with poor prognoses. Consequently, small molecules that can disrupt this interaction are of significant interest in oncology drug development. This guide provides a detailed examination of 4-amino-N,3-dimethylbenzamide, offering insights into its chemical properties, plausible synthesis, and its strategic application in the synthesis of menin-MLL inhibitors.
Physicochemical Properties and Structural Analysis
A foundational understanding of a molecule begins with its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 926263-13-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.2 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to have some solubility in organic solvents like DMSO, DMF, and alcohols. | |
| SMILES | CC1=C(C=C(C=C1)N)C(=O)NC |
Structural Features and Their Implications:
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Benzamide Core: The benzamide functional group is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.
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4-Amino Group: The primary amino group at the 4-position is a key functional handle. It can act as a hydrogen bond donor and a site for further chemical modification, which is crucial for its role as an intermediate.
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N-Methyl and 3-Methyl Groups: These methyl groups influence the molecule's steric and electronic properties. The N-methyl group on the amide can affect its conformation and hydrogen bonding capacity. The 3-methyl group on the aromatic ring can impact its binding interactions and metabolic stability.
Proposed Synthesis of 4-amino-N,3-dimethylbenzamide
A logical approach would involve the amidation of a corresponding benzoic acid derivative. The following multi-step synthesis is proposed:
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 4-amino-N,3-dimethylbenzamide.
Detailed Experimental Protocol (Hypothetical):
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Step 1: Acyl Chloride Formation
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To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Amidation
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Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in an appropriate solvent like DCM.
-
Cool the solution to 0 °C and add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) dropwise. A base such as triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.
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Stir the reaction at room temperature for 1-3 hours.
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N,3-dimethyl-4-nitrobenzamide.
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Purify the crude product by recrystallization or column chromatography.
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-
Step 3: Nitro Group Reduction
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Dissolve N,3-dimethyl-4-nitrobenzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, such as 10% palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.[8]
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Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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The resulting residue can be purified by column chromatography to yield the final product, 4-amino-N,3-dimethylbenzamide.
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Application in Drug Development: An Intermediate for Menin-MLL Inhibitors
The primary significance of 4-amino-N,3-dimethylbenzamide lies in its role as a building block for potent inhibitors of the menin-MLL interaction.[6] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[8][9][10]
Mechanism of Menin-MLL in Leukemia:
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In MLL-rearranged leukemias, the N-terminus of the MLL protein is fused to one of over 60 different partner proteins.
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This MLL fusion protein requires interaction with the scaffold protein menin to be recruited to chromatin.
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The menin-MLL complex then upregulates the expression of target genes, such as HOXA9 and MEIS1, which leads to blocked differentiation and enhanced proliferation of hematopoietic progenitor cells, ultimately causing leukemia.[9][11]
Small molecule inhibitors are designed to bind to a pocket on menin, thereby preventing its interaction with MLL and disrupting the downstream oncogenic signaling.[12][13][14]
Role of 4-amino-N,3-dimethylbenzamide in Synthesizing Menin-MLL Inhibitors:
The 4-amino group of 4-amino-N,3-dimethylbenzamide serves as a key attachment point for building more complex molecular architectures. In the context of menin-MLL inhibitors, it is likely used in reactions such as reductive amination or nucleophilic aromatic substitution to link the benzamide core to other fragments of the final inhibitor molecule.
Hypothetical Workflow for Inhibitor Synthesis and Evaluation:
Caption: Hypothetical workflow from intermediate to in vivo evaluation.
Safety and Handling
Specific GHS hazard data for 4-amino-N,3-dimethylbenzamide is not available. However, based on structurally related aminobenzamide compounds, the following precautions should be considered. For example, 3-amino-N,N-dimethylbenzamide is classified with warnings for skin sensitization.[15]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes. Treat as a potentially hazardous substance.
Conclusion
4-amino-N,3-dimethylbenzamide is a valuable, albeit under-characterized, chemical intermediate. Its significance is intrinsically linked to the development of targeted therapies for MLL-rearranged leukemias. This guide has provided a comprehensive overview based on available data, including its physicochemical properties, a plausible synthetic route, and its critical role in the synthesis of menin-MLL inhibitors. As research in this therapeutic area progresses, the demand for and understanding of such key intermediates will undoubtedly increase, further solidifying the importance of compounds like 4-amino-N,3-dimethylbenzamide in the landscape of modern drug discovery.
References
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Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in vitro and in vivo. Nature Chemical Biology, 8(3), 277-284. Available at: [Link]
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